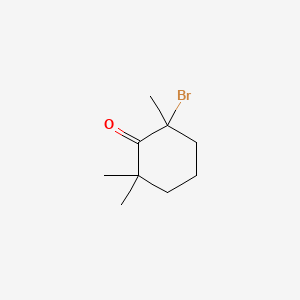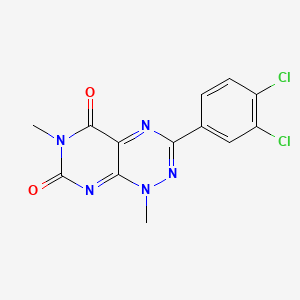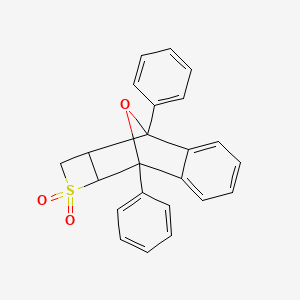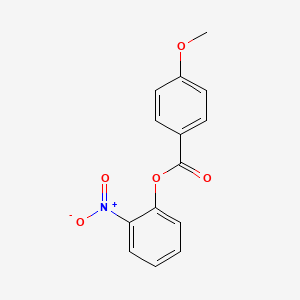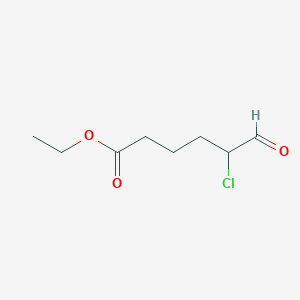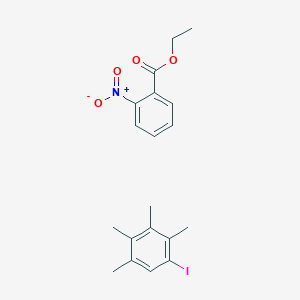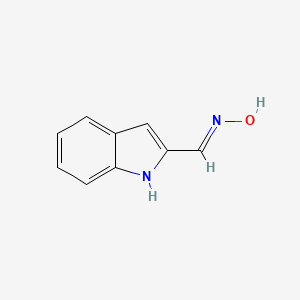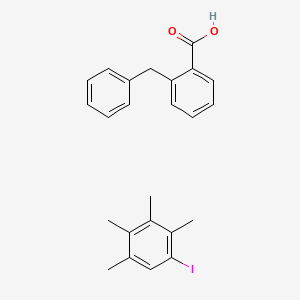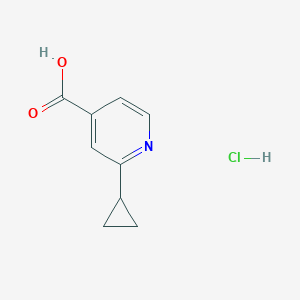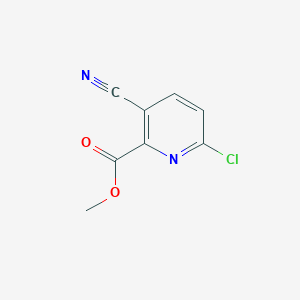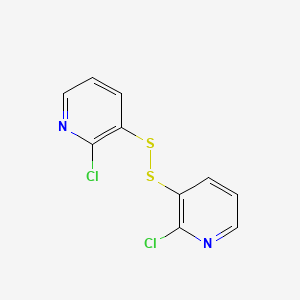![molecular formula C10H16N2O5 B12814839 1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12814839.png)
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydrothymidine is a derivative of thymidine, a pyrimidine nucleoside. It is formed through the reduction of the double bond between the 5th and 6th carbon atoms in thymidine. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of radiation-induced damage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5,6-Dihydrothymidine can be synthesized through the reduction of thymidine using various reducing agents. One common method involves the use of sodium borohydride (NaBH4) in an aqueous solution. The reaction typically proceeds under mild conditions, with the reduction occurring at room temperature.
Industrial Production Methods: While specific industrial production methods for 5,6-Dihydrothymidine are not extensively documented, the general approach would involve large-scale reduction of thymidine using efficient and cost-effective reducing agents. The process would likely be optimized for high yield and purity, with careful control of reaction conditions to prevent over-reduction or side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 5,6-Dihydrothymidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to thymidine under specific conditions.
Substitution: The hydroxyl groups in the sugar moiety can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Substitution: Reagents like acyl chlorides or alkyl halides can be employed for substitution reactions.
Major Products:
Oxidation: The primary product is thymidine.
Substitution: Various substituted derivatives of 5,6-Dihydrothymidine, depending on the reagents used.
Aplicaciones Científicas De Investigación
5,6-Dihydrothymidine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of radiation on nucleosides and nucleotides.
Biology: It helps in understanding DNA repair mechanisms, particularly the repair of radiation-induced damage.
Medicine: Research involving 5,6-Dihydrothymidine contributes to the development of radioprotective agents and treatments for radiation-induced damage.
Industry: It is used in the synthesis of various nucleoside analogs for pharmaceutical applications.
Mecanismo De Acción
The primary mechanism of action of 5,6-Dihydrothymidine involves its incorporation into DNA, where it can mimic thymidine. This incorporation can lead to the formation of DNA lesions, which are then subject to repair mechanisms. The study of these processes helps in understanding the pathways involved in DNA repair and the role of various enzymes in these pathways.
Comparación Con Compuestos Similares
Thymidine: The parent compound, which differs by having a double bond between the 5th and 6th carbon atoms.
5-Hydroxy-5,6-Dihydrothymidine: A hydroxylated derivative.
cis-5,6-Dihydroxy-5,6-Dihydrothymidine: Another derivative with hydroxyl groups at the 5th and 6th positions.
Uniqueness: 5,6-Dihydrothymidine is unique due to its specific reduction of the double bond in thymidine, making it a valuable compound for studying the effects of radiation and the mechanisms of DNA repair. Its derivatives, such as 5-Hydroxy-5,6-Dihydrothymidine and cis-5,6-Dihydroxy-5,6-Dihydrothymidine, provide additional insights into the chemical behavior and biological effects of modified nucleosides.
Propiedades
Fórmula molecular |
C10H16N2O5 |
|---|---|
Peso molecular |
244.24 g/mol |
Nombre IUPAC |
1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h5-8,13-14H,2-4H2,1H3,(H,11,15,16)/t5?,6?,7-,8-/m1/s1 |
Clave InChI |
FEYHMSUYKIMUAL-DWYQZRHDSA-N |
SMILES isomérico |
CC1CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)CO)O |
SMILES canónico |
CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1H-benzo[d]imidazol-2-yl)-2-oxoacetaldehyde](/img/structure/B12814758.png)

